molecular formula C11H14ClN3 B14858910 2,7-Dimethyl-4-hydrazinoquinoline hydrochloride

2,7-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B14858910
M. Wt: 223.70 g/mol
InChI Key: OXKBYBNDYHQRTA-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 2,7-dimethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2,7-Dimethyl-4-hydraz

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(2,7-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-9-10(5-7)13-8(2)6-11(9)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

OXKBYBNDYHQRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)NN)C.Cl

Origin of Product

United States

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